REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:4]=1[NH2:5].S(=O)(=O)(O)O.[OH2:18].[OH-].[Na+]>C(OC(=O)CCCC)(=O)CCCC>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:4]=1[NH:5][C:6](=[O:18])[CH2:4][CH2:3][CH2:9][CH3:8] |f:3.4|
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
14 g
|
Type
|
solvent
|
Smiles
|
C(CCCC)(=O)OC(CCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
was stirred for 1.5 hour at 130°-140° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
Crude crystals thus obtained
|
Type
|
CUSTOM
|
Details
|
were recrystallized from ethyl acetate-hexane
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC=C1)[N+](=O)[O-])NC(CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |